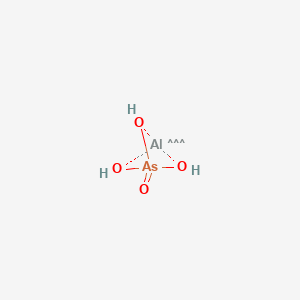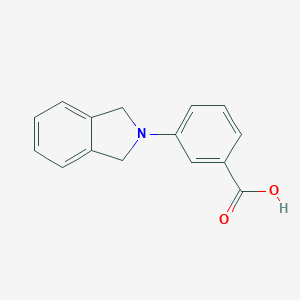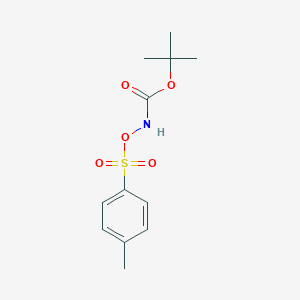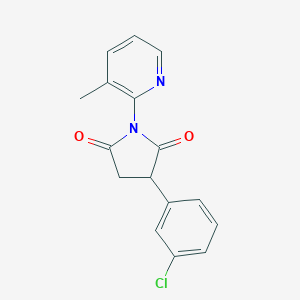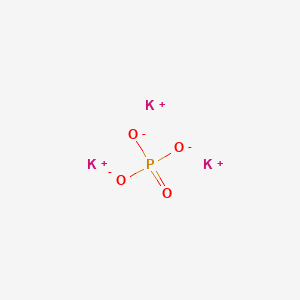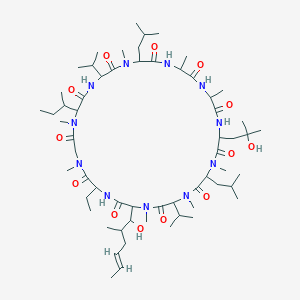
9-Hydroxy-9-desmethylcyclosporine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9-Hydroxy-9-desmethylcyclosporine is a derivative of cyclosporine, a well-known immunosuppressive drug. It is a naturally occurring compound that has been found to have potent immunosuppressive properties. This compound has been the subject of extensive research in recent years due to its potential applications in the treatment of various autoimmune diseases.
Wirkmechanismus
The mechanism of action of 9-Hydroxy-9-desmethylcyclosporine is similar to that of cyclosporine. It works by inhibiting the activity of T cells, which are a type of white blood cell that plays a key role in the immune system. By inhibiting the activity of T cells, 9-Hydroxy-9-desmethylcyclosporine can help to reduce inflammation and prevent damage to healthy tissues.
Biochemische Und Physiologische Effekte
The biochemical and physiological effects of 9-Hydroxy-9-desmethylcyclosporine are similar to those of cyclosporine. This compound can cause a range of side effects, including liver and kidney damage, high blood pressure, and increased risk of infection. However, it has also been found to have beneficial effects on the immune system, including the reduction of inflammation and the prevention of organ rejection.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 9-Hydroxy-9-desmethylcyclosporine in lab experiments include its potent immunosuppressive properties and its ability to reduce inflammation. However, there are also limitations to its use, including the potential for side effects and the need for careful monitoring of patients.
Zukünftige Richtungen
There are several future directions for research on 9-Hydroxy-9-desmethylcyclosporine. One potential area of study is the development of new formulations of the compound that are more effective and have fewer side effects. Another area of research is the identification of new applications for the compound, such as its potential use in the treatment of other autoimmune diseases or in the prevention of organ rejection in transplant patients.
Conclusion:
In conclusion, 9-Hydroxy-9-desmethylcyclosporine is a promising compound with potent immunosuppressive properties. Its potential applications in the treatment of autoimmune diseases and in the prevention of organ rejection make it an important area of research. While there are limitations to its use, ongoing research is likely to identify new applications and improve the effectiveness and safety of this compound.
Synthesemethoden
The synthesis of 9-Hydroxy-9-desmethylcyclosporine involves the modification of the parent compound, cyclosporine. The synthesis method involves a series of chemical reactions that result in the removal of a methyl group from the cyclosporine molecule, followed by the addition of a hydroxyl group. This process results in the formation of 9-Hydroxy-9-desmethylcyclosporine.
Wissenschaftliche Forschungsanwendungen
The scientific research application of 9-Hydroxy-9-desmethylcyclosporine is primarily focused on its immunosuppressive properties. This compound has been found to be effective in the treatment of various autoimmune diseases, including rheumatoid arthritis, psoriasis, and lupus. It has also been studied for its potential use in the prevention of organ rejection in transplant patients.
Eigenschaften
CAS-Nummer |
132362-39-1 |
|---|---|
Produktname |
9-Hydroxy-9-desmethylcyclosporine |
Molekularformel |
C61H109N11O13 |
Molekulargewicht |
1204.6 g/mol |
IUPAC-Name |
24-butan-2-yl-30-ethyl-33-[(E)-1-hydroxy-2-methylhex-4-enyl]-9-(2-hydroxy-2-methylpropyl)-1,4,7,12,15,19,25,28-octamethyl-6,18-bis(2-methylpropyl)-3,21-di(propan-2-yl)-1,4,7,10,13,16,19,22,25,28,31-undecazacyclotritriacontane-2,5,8,11,14,17,20,23,26,29,32-undecone |
InChI |
InChI=1S/C61H109N11O13/c1-24-27-28-38(13)50(74)49-55(79)64-41(26-3)56(80)67(18)32-45(73)70(21)48(37(12)25-2)54(78)66-46(35(8)9)59(83)68(19)43(29-33(4)5)53(77)63-39(14)51(75)62-40(15)52(76)65-42(31-61(16,17)85)57(81)69(20)44(30-34(6)7)58(82)71(22)47(36(10)11)60(84)72(49)23/h24,27,33-44,46-50,74,85H,25-26,28-32H2,1-23H3,(H,62,75)(H,63,77)(H,64,79)(H,65,76)(H,66,78)/b27-24+ |
InChI-Schlüssel |
PWKJLLBOZPSVQF-SOYKGTTHSA-N |
Isomerische SMILES |
CCC1C(=O)N(CC(=O)N(C(C(=O)NC(C(=O)N(C(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N(C(C(=O)N(C(C(=O)N(C(C(=O)N1)C(C(C)C/C=C/C)O)C)C(C)C)C)CC(C)C)C)CC(C)(C)O)C)C)CC(C)C)C)C(C)C)C(C)CC)C)C |
SMILES |
CCC1C(=O)N(CC(=O)N(C(C(=O)NC(C(=O)N(C(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N(C(C(=O)N(C(C(=O)N(C(C(=O)N1)C(C(C)CC=CC)O)C)C(C)C)C)CC(C)C)C)CC(C)(C)O)C)C)CC(C)C)C)C(C)C)C(C)CC)C)C |
Kanonische SMILES |
CCC1C(=O)N(CC(=O)N(C(C(=O)NC(C(=O)N(C(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N(C(C(=O)N(C(C(=O)N(C(C(=O)N1)C(C(C)CC=CC)O)C)C(C)C)C)CC(C)C)C)CC(C)(C)O)C)C)CC(C)C)C)C(C)C)C(C)CC)C)C |
Synonyme |
(9)-hydroxy-(9)-demethylcyclosporin 9-hydroxy-9-desmethylcyclosporine |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






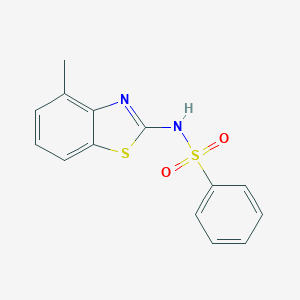
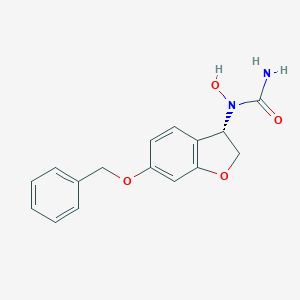

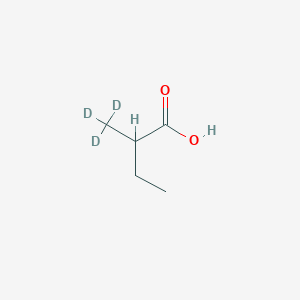
![Benzaldehyde, 4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-3-methoxy-](/img/structure/B147812.png)
